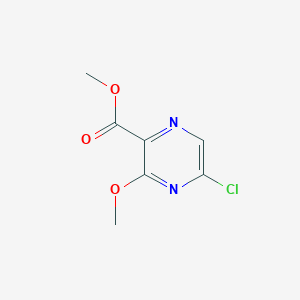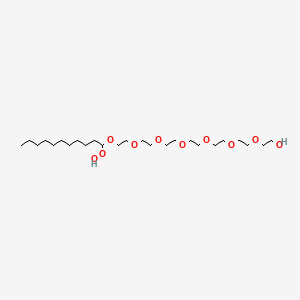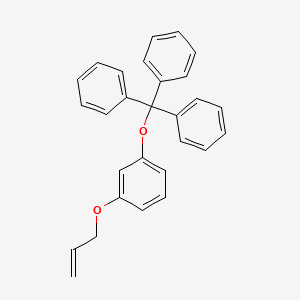![molecular formula C12H17NO2 B12596107 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- CAS No. 612071-89-3](/img/structure/B12596107.png)
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is a chiral compound with the molecular formula C12H17NO2 It is a derivative of cyclopentanediol, where the hydroxyl groups are positioned at the 1 and 3 positions of the cyclopentane ring, and a phenylmethylamino group is attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which is subjected to a series of reactions to introduce the hydroxyl groups at the 1 and 3 positions.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The phenylmethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., benzylamine) reacts with an intermediate compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives or amines.
Substitution: Formation of various substituted cyclopentanediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The phenylmethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentanediol: A simpler analog without the phenylmethylamino group.
1,2-Cyclopentanediol: A structural isomer with hydroxyl groups at the 1 and 2 positions.
1,4-Cyclohexanediol: A related compound with a six-membered ring and hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. The chiral nature of the compound also contributes to its uniqueness, as the (1R,3R)-enantiomer can exhibit different activities compared to other stereoisomers.
Eigenschaften
CAS-Nummer |
612071-89-3 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(1R,3R)-2-(benzylamino)cyclopentane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-10-6-7-11(15)12(10)13-8-9-4-2-1-3-5-9/h1-5,10-15H,6-8H2/t10-,11-/m1/s1 |
InChI-Schlüssel |
VPZSNTHXHSTSDV-GHMZBOCLSA-N |
Isomerische SMILES |
C1C[C@H](C([C@@H]1O)NCC2=CC=CC=C2)O |
Kanonische SMILES |
C1CC(C(C1O)NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12596046.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)

![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)

![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)

![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)



